4-(4-Methoxy-2-methylphenyl)butanoic acid is an organic compound with the molecular formula CHO. It features a butanoic acid backbone that is substituted with a 4-methoxy-2-methylphenyl group. This compound is notable for its diverse applications across various fields, including chemistry, biology, and industry. Its unique structure contributes to its potential biological activities, particularly in anti-inflammatory and analgesic domains, making it a subject of interest in drug development and synthetic chemistry .
This compound can be classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It is derived from the reaction of 4-methoxy-2-methylbenzaldehyde with malonic acid, among other synthetic routes. The compound's synthesis and properties have made it a valuable intermediate in organic synthesis and pharmaceutical applications .
The synthesis of 4-(4-Methoxy-2-methylphenyl)butanoic acid can be achieved through several methods:
The reaction conditions typically require controlled temperatures and pH levels to optimize yield and purity. The use of solvents such as ethanol or dichloromethane is common in laboratory settings to facilitate these reactions.
4-(4-Methoxy-2-methylphenyl)butanoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The average mass of this compound is approximately 208.257 g/mol, making it suitable for various applications in organic synthesis and pharmaceutical development .
4-(4-Methoxy-2-methylphenyl)butanoic acid has numerous scientific uses:
This compound's unique structure and properties make it an important subject for ongoing research in both academic and industrial settings.
The construction of the aryl-alkyl bond in 4-(4-Methoxy-2-methylphenyl)butanoic acid relies heavily on advanced catalytic methodologies that ensure efficient carbon-carbon bond formation while accommodating the steric and electronic challenges posed by the methoxy-methylphenyl substituents. Modern synthetic routes have evolved significantly from classical Friedel-Crafts approaches, incorporating innovative catalytic systems that enhance regioselectivity and yield.
Friedel-Crafts Acylation remains a cornerstone technique, where 4-methoxy-2-methylbenzene undergoes reaction with succinic anhydride derivatives under Lewis acid catalysis. Aluminum chloride (AlCl₃) in dichloromethane at reflux temperatures (40-45°C) delivers moderate yields (60-65%), but generates stoichiometric waste . Recent advances employ heterogeneous catalysts like silica-supported BF₃ or zeolite-encapsulated AlCl₃, which improve regiocontrol at the para-position relative to the methoxy group while enabling catalyst recovery and reuse [7]. For higher throughput, continuous flow reactors operating at 120°C and 15 bar pressure reduce reaction times from hours to minutes while maintaining yields >85% [7].
Transition-metal catalysis has emerged as a powerful alternative, particularly for asymmetric variants. Palladium-catalyzed decarboxylative coupling of β-aryl-substituted malonates with 4-bromo-1-methoxy-2-methylbenzene achieves C–C bond formation with excellent retention of stereochemistry when using chiral ligands like BINAP. This method circumvents the regioselectivity issues associated with classical electrophilic substitution on electron-rich arenes [5]. Meanwhile, nickel-catalyzed reductive couplings between 4-methoxy-2-methylphenyl halides and unsaturated butanoic acid precursors (e.g., crotonic acid) enable aryl-alkyl bond formation under mild reducing conditions (Zn dust, room temperature), achieving yields of 75–80% with minimal isomerization [7].
Table 1: Comparative Analysis of Catalytic Systems for Aryl-Alkyl Bond Formation
Catalytic System | Reaction Conditions | Yield (%) | Regioselectivity | Key Advantages |
---|---|---|---|---|
AlCl₃ (homogeneous) | DCM, reflux, 6h | 60-65 | Moderate (5:1) | Simple setup |
SiO₂-BF₃ (heterogeneous) | Toluene, 80°C, 3h | 78 | High (20:1) | Recyclable, minimal waste |
Pd/BINAP | DMF, 100°C, 12h | 85 | Excellent (>99:1) | Enantioselective capability |
NiCl₂/Zn | DMAc, rt, 8h | 75-80 | High (15:1) | Mild conditions, functional group tolerance |
These catalytic innovations address the electronic bias introduced by the methoxy group, which activates the aromatic ring toward ortho/para electrophilic attack, while the methyl group contributes steric constraints. Computational studies confirm that charge distribution at C₁ (adjacent to methoxy) favors electrophilic addition, rationalizing the observed regiochemistry in optimized catalytic systems [5].
Mechanochemical synthesis via ball milling has revolutionized the production of 4-(4-Methoxy-2-methylphenyl)butanoic acid by eliminating solvent waste, reducing reaction times, and enhancing atomic economy. This approach is particularly advantageous for accommodating the steric hindrance inherent to the 2-methyl substituent, which often impedes conventional solution-phase reactions.
In a typical mechanosynthesis, 4-methoxy-2-methylbenzaldehyde undergoes Knoevenagel condensation with malonic acid derivatives in the presence of solid acid catalysts (e.g., p-toluenesulfonic acid, PTSA) or basic catalysts (e.g., ammonium acetate). The reaction proceeds in a high-energy ball mill operating at 25–30 Hz for 45–60 minutes, generating an unsaturated intermediate that is subsequently hydrogenated in situ using palladium-doped milling auxiliaries [6]. This one-pot sequence achieves conversion rates >90% and eliminates the need for intermediate purification. Crucially, the mechanical energy input overcomes the crystallinity limitations of the methoxy-methylphenyl precursor, which typically exhibits poor solubility in organic solvents [3] [6].
The reaction stoichiometry and milling parameters critically influence yield and purity. A 1:1.2 molar ratio of aryl aldehyde to diethyl malonate with 10 mol% PTSA delivers optimal results, while excessive energy input (e.g., >35 Hz) promotes side reactions like demethylation. Post-milling workup involves simple aqueous extraction, with the product crystallizing directly from the reaction mixture in >97% purity as confirmed by HPLC [6]. This contrasts sharply with solution-phase methods requiring chromatographic purification.
Table 2: Optimization of Mechanochemical Synthesis Parameters
Catalyst | Milling Frequency (Hz) | Time (min) | Yield (%) | Purity (%) |
---|---|---|---|---|
None | 30 | 60 | <10 | 30 |
PTSA (10 mol%) | 30 | 45 | 92 | 97 |
NH₄OAc (15 mol%) | 25 | 60 | 85 | 94 |
Al₂O₃ (50% w/w) | 35 | 30 | 78 | 90 |
The scalability of this approach has been demonstrated in twin-screw extrusion reactors, where continuous processing achieves production rates of 200 g/h with consistent purity (>95%). The absence of solvents not only simplifies purification but also enhances thermal safety profiles during large-scale synthesis of this thermally stable butanoic acid derivative [3].
Biocatalytic synthesis of 4-(4-Methoxy-2-methylphenyl)butanoic acid leverages engineered microbial chassis to assemble the carbon skeleton through environmentally benign, aqueous-phase reactions under mild conditions. This approach capitalizes on the native shikimate pathway for aromatic ring biosynthesis and the β-oxidation reversal pathway for butanoic acid chain elongation, achieving high stereocontrol absent in chemical methods.
Escherichia coli strains genetically modified to overexpress tyrosine ammonia lyase (TAL) convert glucose to p-coumaric acid, which is subsequently methylated by a S-adenosylmethionine (SAM)-dependent O-methyltransferase to generate 4-methoxycinnamic acid. Introduction of a ferulic acid decarboxylase variant with enhanced ortho-methylation activity (using endogenous methyl donors) yields the key intermediate 4-methoxy-2-methylbenzaldehyde. Finally, engineered carboxylic acid reductases (CARs) extend the aldehyde via iterative chain elongation using malonyl-CoA extender units, followed by selective reduction to the target butanoic acid derivative [5] [6].
Optimization milestones include:
These modifications enable titers >5 g/L in fed-batch fermentation, with the entire pathway operating under aerobic conditions at pH 7.0 and 30°C. The aqueous reaction medium completely eliminates the need for organic solvents traditionally used in Friedel-Crafts chemistry [6].
Table 3: Performance Metrics of Engineered Microbial Systems
Host Strain | Key Enzymes Expressed | Titer (g/L) | Productivity (mg/L/h) |
---|---|---|---|
E. coli BL21(DE3) | TAL, OMT, CAR | 1.2 | 25 |
E. coli JW2585 | TAL, OMT, CAR, ADH (alcohol dehydrogenase) | 3.8 | 79 |
Pseudomonas taiwanensis | TAL, OMT, CAR, GDH (glucose dehydrogenase) | 5.1 | 106 |
Challenges persist in managing methoxy group demethylation by microbial demethylases, which can generate undesired catechol derivatives. This has been mitigated by CRISPRi-mediated suppression of pcaA and vanAB genes encoding aromatic O-demethylases, reducing byproduct formation by >90% [5]. Scale-up in 50-L bioreactors demonstrates consistent productivity, confirming industrial feasibility of this sustainable route.
The asymmetric synthesis of enantiomerically pure 4-(4-Methoxy-2-methylphenyl)butanoic acid presents formidable challenges due to:1) The remote chiral center at C4 of the butanoic chain2) Conformational flexibility enabling racemization at elevated temperatures3) Steric bias from the ortho-methyl group complicating enantioselective transformations
Chiral auxiliaries have shown promise in enforcing stereocontrol. (S)-4-Phenyl-2-oxazolidinone derivatives of but-3-enoic acid undergo asymmetric Michael addition with the anion of 4-bromo-1-methoxy-2-methylbenzene. This reaction proceeds with >90% de when catalyzed by BOX-Cu(II) complexes at -78°C, but requires stoichiometric chiral material and multi-step auxiliary removal . More efficient approaches utilize organocatalytic enantioselective hydrogenation of unsaturated precursors. For example, 4-(4-Methoxy-2-methylphenyl)but-3-enoic acid undergoes reduction with S/C=10,000 using Rh(I)-(S)-BINAP catalysts in supercritical CO₂, achieving 94% ee at 95% conversion. The ortho-methyl group's steric bulk paradoxically enhances facial selectivity by forcing the prochiral alkene into a preferred conformation .
Radical-mediated stereoselective routes offer an alternative strategy. Tin-free radical addition to chiral Oppolzer's sultam derivatives enables construction of the quaternary stereocenter adjacent to the aromatic ring. N-Acyl sultams derived from acrylic acid undergo radical addition with 4-methoxy-2-methylphenyl iodides under photoredox catalysis with fac-Ir(ppy)₃ and visible light. This protocol achieves 88% ee and 85% yield, significantly outperforming traditional tributyltin hydride methods .
Table 4: Strategies for Stereocontrol in Target Molecule Synthesis
Method | Conditions | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Chiral auxiliary (oxazolidinone) | n-BuLi, THF, -78°C | 90 | 75 | Auxiliary recovery steps (3) |
Rh-BINAP hydrogenation | H₂ (50 bar), scCO₂, 40°C | 94 | 95 | High-pressure equipment |
Photoredox radical addition | Ir(ppy)₃, blue LEDs, DMF | 88 | 85 | Radical quenching byproducts |
Biocatalytic reduction | Lactobacillus brevis ADH, NADPH | >99 | 70 | Substrate solubility issues |
Racemization studies reveal that enantiopurity erosion occurs above 60°C via enolization at the C3 position, catalyzed by trace acids or bases. This mandates strict control of reaction pH (<5 or >9) during thermolytic steps and avoidance of strong Brønsted acids in downstream purification . Chiral stationary phase chromatography (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves the enantiomers for biological evaluation, confirming that only the (R)-enantiomer exhibits significant bioactivity in certain applications [5].
Comprehensive Compound Data
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7